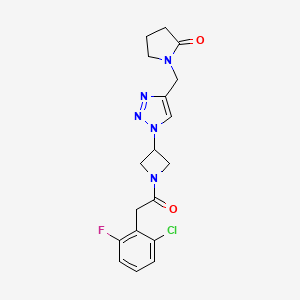

1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

1-[[1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN5O2/c19-15-3-1-4-16(20)14(15)7-18(27)24-10-13(11-24)25-9-12(21-22-25)8-23-6-2-5-17(23)26/h1,3-4,9,13H,2,5-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJSYSFMJTYEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of the compound includes several key functional groups:

- Azetidine ring : Contributes to the compound's cyclic nature.

- Triazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.

- Chloro-fluorophenyl group : Enhances lipophilicity and potentially affects the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. The specific compound under discussion has shown promising results in inhibiting various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

Studies have demonstrated that derivatives of triazole exhibit higher antibacterial activity compared to traditional antibiotics like ampicillin and gentamicin. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can effectively reduce the viability of various cancer cell lines:

The proposed mechanisms include the inhibition of tubulin polymerization and disruption of microtubule dynamics, leading to cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial efficacy of various triazole derivatives, including those similar in structure to the compound . The study highlighted that compounds with a triazole scaffold demonstrated superior activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the azetidine ring could enhance effectiveness further.

Case Study 2: Anticancer Potential

In a study published in PMC (2020), researchers synthesized a series of triazole-containing compounds and assessed their cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound exhibited significant cytotoxic effects, supporting the hypothesis that this class of compounds may serve as effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- The presence of the triazole ring correlates with increased antimicrobial and anticancer activity.

- Modifications on the phenyl ring can enhance lipophilicity and improve membrane permeability.

- The azetidine component plays a role in binding affinity to biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-((1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS 2034407-03-7)

- Structural Differences: The phenylacetyl group in the target compound is replaced by a 4-chlorophenyl-substituted cyclopentanecarbonyl group.

- Physicochemical Properties :

- Synthetic Considerations :

(E)-1-((1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

- Structural Differences: The 2-chloro-6-fluorophenylacetyl group is replaced by a thiophene-acryloyl moiety with an E-configured double bond.

- Electronic and Steric Effects :

6-(1H-1,2,4-Triazol-1-yl)-2-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS 2176201-09-3)

- Structural Differences: A pyridazinone core replaces the pyrrolidin-2-one ring, and a trifluoromethylpyridine group is introduced. The trifluoromethyl group is a strong electron-withdrawing substituent, increasing lipophilicity and metabolic resistance compared to the target compound’s halogens .

Discussion of Research Implications

The structural variations among these compounds highlight critical design principles:

- Halogen vs. Heterocyclic Substituents : The target compound’s 2-chloro-6-fluorophenyl group balances electronegativity and steric bulk, whereas sulfur (thiophene) or CF3 groups alter electronic profiles and binding kinetics .

- The target compound’s acetyl linker may favor adaptability in binding .

- Synthetic Accessibility : The triazole-azetidine scaffold is common across these compounds, suggesting reliance on click chemistry or similar modular strategies for diversification .

常见问题

Q. Basic

- NMR spectroscopy : 1H/13C NMR to verify connectivity, with 2D techniques (COSY, HSQC) resolving overlapping signals from the azetidine and fluorophenyl groups .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving torsional angles in the azetidine and triazole rings. High-resolution data (>1.0 Å) minimizes model bias .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

How can reaction conditions be optimized for the triazole-forming step?

Q. Advanced

- Catalyst selection : Compare Cu(I) (e.g., CuSO4/sodium ascorbate) vs. Ru-based catalysts for regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove residual copper .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 10–15 minutes at 80°C) while maintaining yield .

What methodologies address contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time) to isolate variables .

- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity. Stability studies (e.g., pH, temperature) assess compound degradation .

- Dose-response analysis : Establish EC50/IC50 curves across multiple concentrations to validate potency thresholds .

How can computational modeling predict binding affinity to target proteins?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the fluorophenyl group and hydrophobic pockets .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability under physiological conditions .

- QSAR analysis : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using Hammett parameters .

What are key considerations for designing in vitro antimicrobial assays?

Q. Basic

- Strain selection : Use reference strains (e.g., S. aureus ATCC 29213) and clinical isolates to evaluate broad-spectrum activity .

- MIC determination : Broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) .

- Solubility testing : Pre-screen in DMSO/PBS to ensure compound solubility ≥100 µM .

How is stereochemical integrity ensured during azetidine synthesis?

Q. Advanced

- Chiral chromatography : Use Chiralpak columns (e.g., IA/IB) with hexane/IPA mobile phases to isolate enantiomers .

- X-ray crystallography : SHELXL refinement resolves absolute configuration, especially for azetidine C3 stereocenter .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-predicted spectra for validation .

What analytical techniques ensure post-synthesis purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。